BenchChemオンラインストアへようこそ!

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-1-sulfonamide

CFTR inhibitor CaCC inhibitor chloride channel

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-1-sulfonamide (CAS 2034267-28-0) is a fully synthetic small molecule (C₁₉H₁₉N₃O₃S, MW 369.44 g/mol) that belongs to the pyridazinone-fused sulfonamide class. Its architecture integrates a naphthalene-1-sulfonamide moiety, a flexible ethylene linker, and a 3-cyclopropyl-6-oxopyridazin-1(6H)-yl core—a scaffold that maps onto the generic structure of chloride-channel inhibitors disclosed in the pyridazine sulfonamide patent family.

Molecular Formula C19H19N3O3S
Molecular Weight 369.44
CAS No. 2034267-28-0
Cat. No. B2504732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-1-sulfonamide
CAS2034267-28-0
Molecular FormulaC19H19N3O3S
Molecular Weight369.44
Structural Identifiers
SMILESC1CC1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C19H19N3O3S/c23-19-11-10-17(15-8-9-15)21-22(19)13-12-20-26(24,25)18-7-3-5-14-4-1-2-6-16(14)18/h1-7,10-11,15,20H,8-9,12-13H2
InChIKeyRUGKWMAMLUZOIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-1-sulfonamide (CAS 2034267-28-0): Structural Identity and Pharmacophore Classification


N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-1-sulfonamide (CAS 2034267-28-0) is a fully synthetic small molecule (C₁₉H₁₉N₃O₃S, MW 369.44 g/mol) that belongs to the pyridazinone-fused sulfonamide class. Its architecture integrates a naphthalene-1-sulfonamide moiety, a flexible ethylene linker, and a 3-cyclopropyl-6-oxopyridazin-1(6H)-yl core—a scaffold that maps onto the generic structure of chloride-channel inhibitors disclosed in the pyridazine sulfonamide patent family [1]. The naphthalene-1-sulfonamide substructure has also been independently validated as a privileged pharmacophore for fatty acid binding protein 4 (FABP4) inhibition [2].

Why Generic Substitution Fails for N-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-1-sulfonamide (CAS 2034267-28-0)


In-class compounds cannot be interchanged because the specific combination of the naphthalene-1-sulfonamide warhead, the 3-cyclopropyl-6-oxopyridazin-1(6H)-yl core, and the ethylene linker generates a unique three-dimensional pharmacophore that is absent from simpler sulfonamides (e.g., sulfanilamide) or standalone pyridazinones. The naphthalene ring provides enhanced hydrophobic contacts and π-stacking interactions compared to benzene or heterocyclic sulfonamides, as evidenced by 2–3× lower IC₅₀ values against EGFR kinase for naphthalene-containing analogues versus benzothiazole-substituted counterparts . The cyclopropyl group on the pyridazinone ring further restricts conformational flexibility and can alter metabolic stability relative to unsubstituted or methyl-substituted analogs [1]. These structural features collectively dictate target engagement, selectivity, and pharmacokinetic profile; substituting any single module risks loss of activity or introduction of off-target effects.

Quantitative Differentiation Evidence: N-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-1-sulfonamide (CAS 2034267-28-0) vs. Closest Analogs


Chloride Channel Inhibition: Structural Mapping to the CFTR/CaCC Pyridazine Sulfonamide Pharmacophore

The target compound embodies the generic scaffold of pyridazine sulfonamide chloride-channel inhibitors disclosed in patent US20110288093 [1]. Although direct IC₅₀ data for this specific compound are not publicly available, the patent family establishes that pyridazine sulfonamides bearing an aryl/heteroaryl sulfonamide and a substituted pyridazinone core inhibit CFTR-mediated Cl⁻ transport. The naphthalene-1-sulfonamide moiety of the target compound occupies the aryl sulfonamide region, while the 3-cyclopropyl-6-oxopyridazin-1(6H)-yl group fills the heterocyclic core requirement. By comparison, the unsubstituted phenyl analog (Compound 1 in Table 1 of the patent) showed only modest CFTR inhibition, whereas naphthyl- and substituted-phenyl variants exhibited enhanced potency [2]. The presence of the cyclopropyl substituent on the pyridazinone ring is a point of differentiation from the majority of exemplified compounds, which bear methyl, phenyl, or halogen substituents; cyclopropyl groups are known to improve metabolic stability and binding affinity through favorable van der Waals contacts [3].

CFTR inhibitor CaCC inhibitor chloride channel pyridazine sulfonamide

Naphthalene-1-sulfonamide vs. Benzene/Methanesulfonamide: Enhanced Hydrophobic Binding and Kinase Inhibition

In pyridazinone-sulfonamide hybrid series, replacing a benzene or methanesulfonamide group with a naphthalene-1-sulfonamide significantly enhances target binding. For structurally related pyridazinone-sulfonamide kinase inhibitors, analogues bearing a benzothiazole substituent instead of naphthalene exhibit 2–3× higher IC₅₀ values against EGFR kinase . This indicates that the extended aromatic surface of naphthalene provides additional hydrophobic contacts and π-stacking interactions that are not achievable with smaller aryl sulfonamides. The target compound (CAS 2034267-28-0) features a naphthalene-1-sulfonamide directly linked via an ethylene spacer to the pyridazinone, a topology distinct from the N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)naphthalene-2-sulfonamide comparator, which uses a para-phenylene bridge rather than an ethylene linker. The ethylene linker in the target compound introduces greater conformational flexibility, which may allow the naphthalene and pyridazinone moieties to adopt optimal binding poses in deeper or more sterically constrained pockets [1].

kinase inhibitor EGFR naphthalene sulfonamide hydrophobic binding

Cyclopropyl vs. Methyl/Phenyl Substitution on Pyridazinone: Metabolic Stability and Conformational Constraint

The 3-cyclopropyl substituent on the pyridazinone ring differentiates the target compound from the more common 3-methyl, 3-phenyl, or unsubstituted 6-oxopyridazin-1(6H)-yl variants found in the CFTR inhibitor patent family [1]. Cyclopropyl groups are well-established in medicinal chemistry as metabolically stable replacements for methyl, ethyl, or isopropyl groups because the cyclopropyl C–H bonds have higher bond dissociation energies (~106 kcal/mol vs. ~98 kcal/mol for a typical secondary C–H), reducing susceptibility to cytochrome P450-mediated oxidation [2]. In a systematic analysis of cyclopropyl-containing drugs, the cyclopropyl fragment was associated with improved metabolic stability (mean intrinsic clearance reduced by 2–5 fold compared to isopropyl analogs in human liver microsomes) and enhanced target binding through favorable van der Waals interactions [3]. For the pyridazinone scaffold specifically, a 3-cyclopropyl group also restricts rotation about the C3–cyclopropyl bond, preorganizing the bioactive conformation and potentially reducing entropic penalties upon target binding [4].

cyclopropyl drug metabolism metabolic stability pyridazinone

Selectivity Profiling: Differentiation from Endothelin-A Receptor Antagonist Naphthalene Sulfonamides

A distinct subclass of naphthalene-1-sulfonamides has been developed as endothelin-A (ETA) receptor antagonists. For example, 5-(dimethylamino)-N-pyridazinyl-1-naphthalenesulfonamide (compound 7m) exhibits a pIC₅₀ of 8.1 (IC₅₀ = 7.9 nM) at the ETA receptor [1]. However, the target compound (CAS 2034267-28-0) lacks the 5-dimethylamino substituent on the naphthalene ring and carries a 3-cyclopropyl-6-oxopyridazin-1(6H)-yl moiety instead of a chloropyridazinyl or unsubstituted pyridazinyl group. SAR studies on ETA antagonists have shown that the 5-dimethylamino group is critical for high ETA affinity; its removal reduces potency by >100-fold [2]. This structural divergence implies that the target compound is unlikely to exhibit significant ETA activity and may instead engage distinct targets such as CFTR, CaCC, or kinases, offering cleaner pharmacological profiles for mechanistic studies.

endothelin receptor selectivity naphthalene sulfonamide pyridazine

Recommended Research and Procurement Scenarios for N-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-1-sulfonamide (CAS 2034267-28-0)


CFTR/CaCC Ion Channel Tool Compound for Secretory Diarrhea and Polycystic Kidney Disease Models

The compound maps onto the patented pyridazine sulfonamide pharmacophore for CFTR and CaCC inhibition [1]. It is suitable as a starting point for medicinal chemistry optimization programs targeting chloride channel blockade in enterotoxin-mediated secretory diarrhea or polycystic kidney disease models. The naphthalene-1-sulfonamide moiety offers an underexplored aryl sulfonamide variant within this chemical series, potentially yielding differentiated potency and selectivity profiles compared to the phenyl and substituted-phenyl analogs exemplified in the patent [2].

Kinase Selectivity Panel Screening and Anti-Cancer Probe Development

Based on class-level SAR showing that naphthalene-containing pyridazinone-sulfonamide hybrids achieve 2–3× greater potency against EGFR kinase than benzothiazole analogues , the target compound is an attractive candidate for kinase selectivity panel screening. Its cyclopropyl substituent may confer metabolic stability advantages for cellular and in vivo efficacy studies. The compound is appropriate as a chemical probe for investigating kinase-dependent cancer cell proliferation and apoptosis pathways.

Negative Control for Endothelin-A Receptor Studies Requiring Naphthalene Sulfonamide Scaffolds

Because the compound lacks the 5-dimethylamino substituent essential for high ETA receptor affinity (>100-fold selectivity loss predicted vs. potent ETA antagonists [3]), it serves as a structurally matched negative control compound in experiments where ETA-mediated effects must be excluded. This is valuable for phenotypic screening campaigns that employ naphthalene sulfonamide libraries and require deconvolution of ETA-dependent and ETA-independent activities.

Metabolic Stability Optimization Starting Point via Cyclopropyl Fragment

The 3-cyclopropyl substituent on the pyridazinone ring is predicted to reduce intrinsic clearance by 2–5× relative to isopropyl analogs based on medicinal chemistry meta-analyses [4]. This makes the compound a suitable scaffold for structure-metabolism relationship studies aiming to balance potency with microsomal stability. Researchers can use this compound as a comparator against its methyl-, ethyl-, and phenyl-substituted pyridazinone congeners to quantify the metabolic advantage conferred by the cyclopropyl group in their specific assay systems.

Quote Request

Request a Quote for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.